molecular formula C8H9BO2 B3037957 trans-2-Phenylvinylboronic acid CAS No. 6783-05-7

trans-2-Phenylvinylboronic acid

Cat. No.: B3037957
CAS No.: 6783-05-7
M. Wt: 147.97 g/mol
InChI Key: VKIJXFIYBAYHOE-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Phenylvinylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of phenylacetylene followed by oxidation. The reaction typically employs diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) as the boron source, and the oxidation step is carried out using hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylvinylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-Phenylvinylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • (E)-2-Phenyl-Etheneboronic acid
  • (E)-Phenylethenylboronic acid
  • (E)-Styreneboronic acid
  • (E)-Styrylboronic acid
  • trans-Phenylvinyl boronic acid

Uniqueness: trans-2-Phenylvinylboronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[(E)-2-phenylethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIJXFIYBAYHOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346540
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6783-05-7
Record name trans-2-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1E)-2-phenylethenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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